(4-Cyclopropoxy-2-nitropyridin-3-YL)methanamine
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Overview
Description
(4-Cyclopropoxy-2-nitropyridin-3-YL)methanamine is an organic compound with the molecular formula C9H11N3O3 and a molecular weight of 209.20 g/mol . This compound is characterized by a pyridine ring substituted with a cyclopropoxy group, a nitro group, and a methanamine group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of (4-Cyclopropoxy-2-nitropyridin-3-YL)methanamine involves several stepsThe reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
(4-Cyclopropoxy-2-nitropyridin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include hydrogen gas, metal catalysts, strong acids, and bases. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
(4-Cyclopropoxy-2-nitropyridin-3-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of (4-Cyclopropoxy-2-nitropyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
(4-Cyclopropoxy-2-nitropyridin-3-YL)methanamine can be compared to other similar compounds, such as:
(4-Nitropyridin-2-yl)methanamine: This compound has a similar structure but lacks the cyclopropoxy group, which may result in different chemical and biological properties.
(4-Cyclopropoxy-3-nitropyridin-2-YL)methanamine: This compound has the nitro group in a different position, which can affect its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H11N3O3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(4-cyclopropyloxy-2-nitropyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H11N3O3/c10-5-7-8(15-6-1-2-6)3-4-11-9(7)12(13)14/h3-4,6H,1-2,5,10H2 |
InChI Key |
AOTNUBKTFMGYCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)[N+](=O)[O-])CN |
Origin of Product |
United States |
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